![molecular formula C16H18N2O4S B5868042 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds, including N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N2-phenylglycinamide, involves multiple steps that typically start from basic sulfonamide or sulfonyl chloride precursors. Compounds are designed to enhance antimicrobial activities, with structural modifications aimed at increasing efficacy against a range of bacteria and fungi. Spectral methods such as IR, ^1H NMR, ^13C NMR, and LCMS characterize the chemical structures of the synthesized compounds, ensuring their identity and purity before further testing (Patil et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, especially for sulfonamide compounds, is critical in understanding the compound's potential interactions and stability. X-ray crystallography and docking studies provide insight into the molecular conformation and potential binding sites, which is crucial for drug design and development. The molecular structure is determined by factors such as the sulfonyl group positioning and the nature of the substituents, which affect the compound's overall properties and activity (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N2-phenylglycinamide focus on its reactivity under various conditions. Sulfonamides undergo reactions such as hydrolysis without significant racemization, maintaining their stereochemical integrity. This property is vital for preserving the biological activity of the compound in synthetic pathways (Okuyama et al., 1990).
properties
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-8-9-14(22-2)15(10-12)23(20,21)18(11-16(17)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLSSRZCYDILMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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